3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate
Overview
Description
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C20H25NO5S and a molecular weight of 391.48 g/mol . This compound is known for its unique structure, which includes a morpholinomethyl group attached to a dimethylphenyl ring, and a methoxybenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenyl derivatives with morpholine and methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with biological receptors, while the methoxybenzenesulfonate group may enhance its solubility and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenyl 4-methoxybenzenesulfonate
- 2-(Morpholinomethyl)phenyl 4-methoxybenzenesulfonate
- 3,5-Dimethyl-2-(morpholinomethyl)phenyl benzenesulfonate
Uniqueness
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate is unique due to the presence of both the morpholinomethyl and methoxybenzenesulfonate groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 4-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-15-12-16(2)19(14-21-8-10-25-11-9-21)20(13-15)26-27(22,23)18-6-4-17(24-3)5-7-18/h4-7,12-13H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEPASKUBVIPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)CN3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159871 | |
Record name | 3,5-Dimethyl-2-(4-morpholinylmethyl)phenyl 4-methoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-08-7 | |
Record name | 3,5-Dimethyl-2-(4-morpholinylmethyl)phenyl 4-methoxybenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860649-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-2-(4-morpholinylmethyl)phenyl 4-methoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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